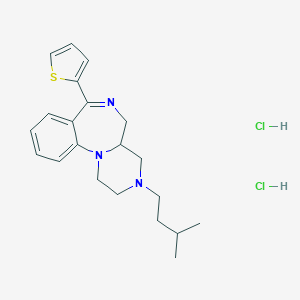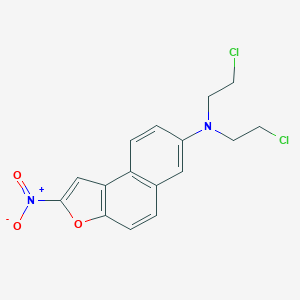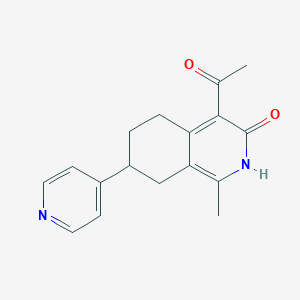
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Vue d'ensemble
Description
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, also known as 4-AMI, is a novel compound that has been found to exhibit various biochemical and physiological effects. The compound has been synthesized using different methods and has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including dopamine D2 receptor agonism, inhibition of acetylcholinesterase, and anti-inflammatory activity. The compound has been used in the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and inflammation.
Mécanisme D'action
The mechanism of action of 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is not fully understood. However, it has been found to exhibit dopamine D2 receptor agonism, which may be responsible for its potential therapeutic effects in Parkinson's disease. It has also been found to inhibit acetylcholinesterase, which may be responsible for its potential therapeutic effects in Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory activity, which may be responsible for its potential therapeutic effects in inflammation.
Biochemical and Physiological Effects:
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been found to exhibit various biochemical and physiological effects. It has been found to exhibit dopamine D2 receptor agonism, which may lead to increased dopamine release and improved motor function in Parkinson's disease. It has also been found to inhibit acetylcholinesterase, which may lead to increased acetylcholine levels and improved cognitive function in Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory activity, which may lead to reduced inflammation and improved immune function.
Avantages Et Limitations Des Expériences En Laboratoire
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a good candidate for new drug development. It exhibits various biochemical and physiological effects, which makes it a versatile compound for different types of experiments. However, there are also limitations to using 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, it may exhibit side effects or toxicity at higher doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone. One potential direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and inflammation. Another potential direction is to study its pharmacokinetics and pharmacodynamics, which may provide insight into its safety and efficacy in humans. Additionally, further research may be needed to determine the optimal dosage and administration route for 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in different types of experiments. Overall, 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
107189-96-8 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
4-acetyl-1-methyl-7-pyridin-4-yl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C17H18N2O2/c1-10-15-9-13(12-5-7-18-8-6-12)3-4-14(15)16(11(2)20)17(21)19-10/h5-8,13H,3-4,9H2,1-2H3,(H,19,21) |
Clé InChI |
NVTWQACIVZHUPA-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
SMILES canonique |
CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
Synonymes |
4-acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone MS 857 MS-857 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


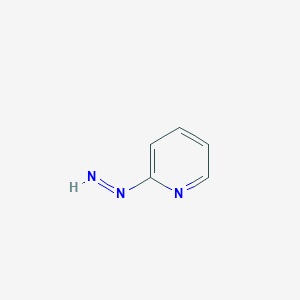
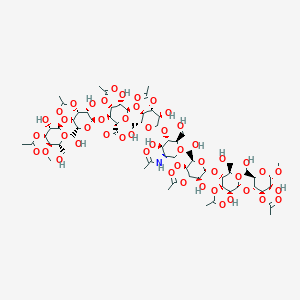
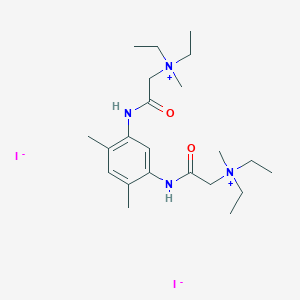
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
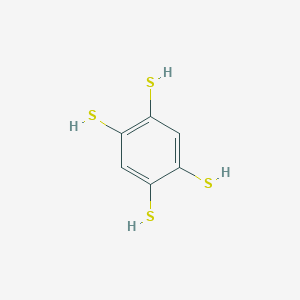
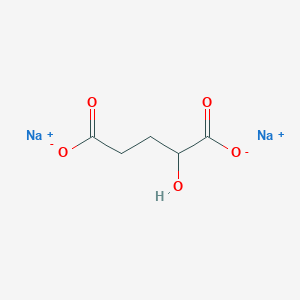
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)

